![molecular formula C19H19N3O6 B2358224 N-[1-(3,4-dimetoxi fenil)-5-oxo pirrolidin-3-il]-3-nitrobenzamida CAS No. 898454-20-1](/img/structure/B2358224.png)
N-[1-(3,4-dimetoxi fenil)-5-oxo pirrolidin-3-il]-3-nitrobenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Reagents: 3-nitrobenzoyl chloride, pyrrolidine derivative from Step 1
Conditions: Base (e.g., triethylamine), dichloromethane as solvent, room temperature
Reaction: Nucleophilic substitution to attach the nitrobenzamide group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and rigorous purification processes to ensure consistency and quality.
Aplicaciones Científicas De Investigación
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its structural complexity and functional groups.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Materials Science: Investigated for its properties in the development of new materials, such as organic semiconductors.
Industry: Used as an intermediate in the synthesis of more complex molecules with industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide typically involves multiple steps. One common approach starts with the preparation of the pyrrolidine ring, followed by the introduction of the nitrobenzamide group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
-
Step 1: Formation of Pyrrolidine Ring
Reagents: 3,4-dimethoxyphenylacetonitrile, ethyl acetoacetate
Conditions: Catalytic amounts of piperidine, ethanol as solvent, reflux conditions
Reaction: Cyclization to form the pyrrolidine ring
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst
Substitution: Bromine (Br₂) in the presence of a Lewis acid like aluminum chloride (AlCl₃)
Major Products
Oxidation: Quinone derivatives
Reduction: Amino derivatives
Substitution: Halogenated aromatic compounds
Mecanismo De Acción
The mechanism of action of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, making the compound a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3,4-dimethoxyphenyl)-2-nitrobenzamide
- N-(3,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Uniqueness
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide is unique due to the combination of its functional groups and the presence of both a nitrobenzamide and a pyrrolidine ring
Propiedades
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6/c1-27-16-7-6-14(10-17(16)28-2)21-11-13(9-18(21)23)20-19(24)12-4-3-5-15(8-12)22(25)26/h3-8,10,13H,9,11H2,1-2H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYFAOMFHNCVJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
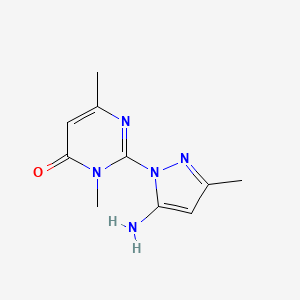
![N4-[1-(cyclohexanesulfonyl)piperidin-4-yl]-N4-cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine](/img/structure/B2358142.png)
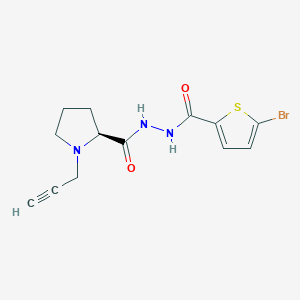
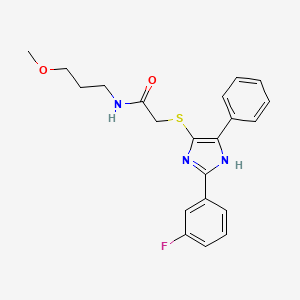
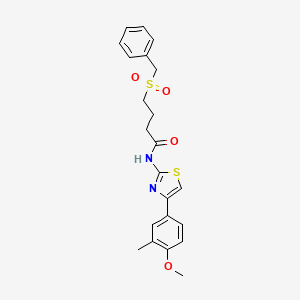
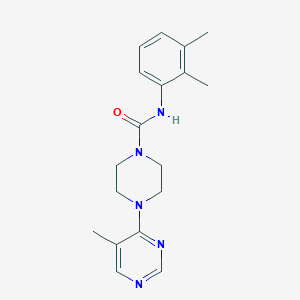
![N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2358150.png)
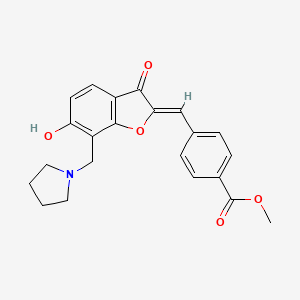
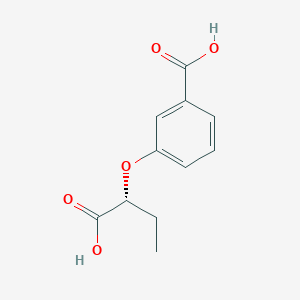
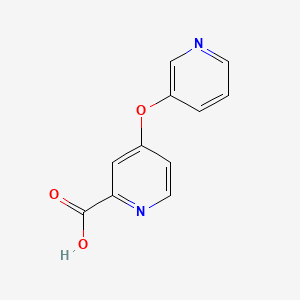
![[1-[(2-Cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] (E)-3-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxyphenyl]prop-2-enoate](/img/structure/B2358155.png)
![4-methyl-3-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2358156.png)
![6-Methyl-2-(2-(phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2358159.png)
![2-((5-(3,6-dichlorobenzo[b]thiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2358162.png)
